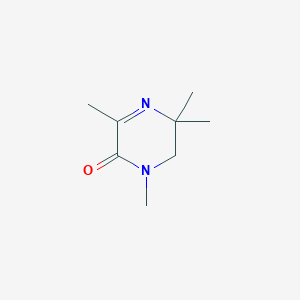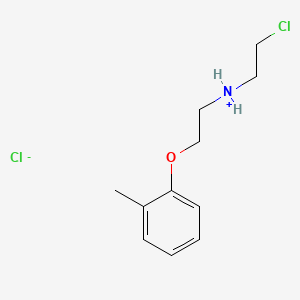
1,4-Dioxoquinoxalin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxoquinoxalin-6-ol is a heterocyclic compound with the molecular formula C8H6N2O3. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with two keto groups at positions 1 and 4, and a hydroxyl group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxoquinoxalin-6-ol can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxal, followed by oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid . Another method involves the cyclization of 2-nitroaniline with diethyl oxalate, followed by reduction and oxidation steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The hydroxyl group at position 6 can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.
Major Products
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antitumoral, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 1,4-Dioxoquinoxalin-6-ol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and DNA . This leads to cell lysis and death, making it effective against various pathogens. Additionally, its antitumoral activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxoquinoxalin-6-ol is unique due to its specific substitution pattern and biological activities. Similar compounds include:
Quinoxaline-1,4-dioxide: Known for its antimicrobial and antitumoral properties.
2,3-Dihydroquinoxaline: Exhibits different reactivity due to the absence of keto groups.
6-Hydroxyquinoxaline: Similar structure but lacks the 1,4-dioxo functionality, leading to different chemical behavior.
These compounds share a common quinoxaline core but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
7467-92-7 |
|---|---|
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
1,4-dioxidoquinoxaline-1,4-diium-6-ol |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H |
InChI-Schlüssel |
XHQGGASSODYMIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=[N+](C=C[N+](=C2C=C1O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


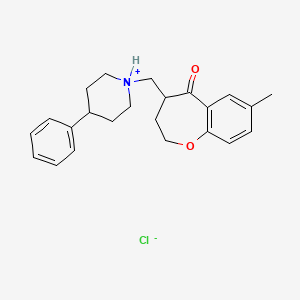
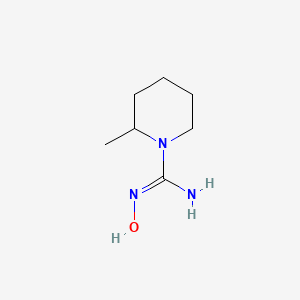
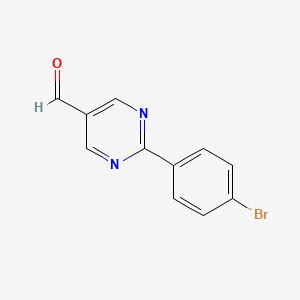
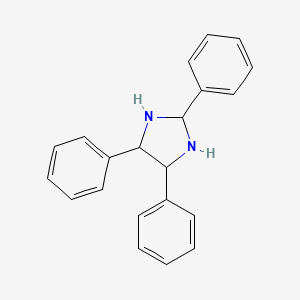
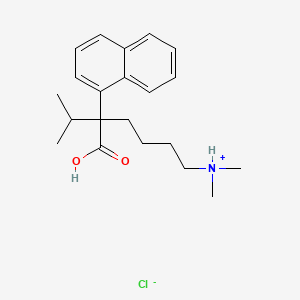
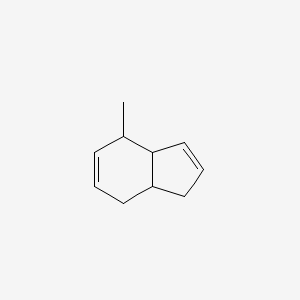
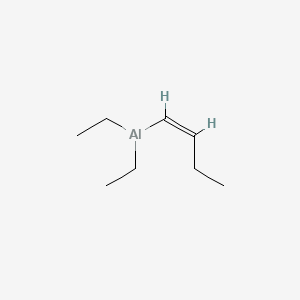

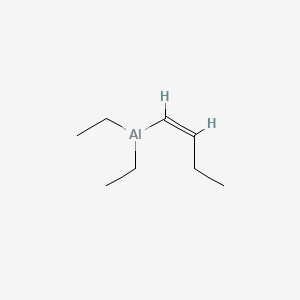
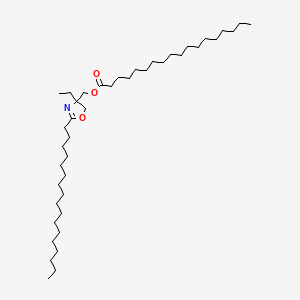
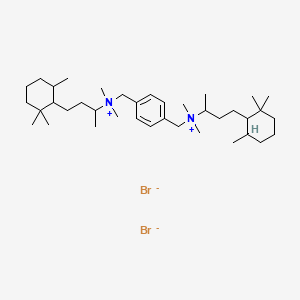
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
